Cas no 2138016-38-1 (5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine)

5-Fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated pyrrolopyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the fluorine substituent and the 4-methylphenyl group, contribute to enhanced binding affinity and metabolic stability, making it a valuable intermediate in drug discovery. The compound’s fused heterocyclic core offers versatility for further functionalization, enabling the development of targeted bioactive molecules. Its well-defined synthesis route ensures high purity and reproducibility, critical for research and industrial applications. This compound is particularly relevant in the study of kinase inhibitors and other therapeutic agents due to its unique electronic and steric properties.
5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine structure
2138016-38-1 structure
Product Name:5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine
CAS No:2138016-38-1
MF:C14H11FN2
MW:226.248946428299
CID:6289158
PubChem ID:165486248
Update Time:2025-05-23

5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine
    • 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
    • 2138016-38-1
    • EN300-1119637
    • Inchi: 1S/C14H11FN2/c1-9-2-4-10(5-3-9)13-7-11-6-12(15)8-16-14(11)17-13/h2-8H,1H3,(H,16,17)
    • InChI Key: IDOWVKCAEGFOAX-UHFFFAOYSA-N
    • SMILES: FC1=CN=C2C(=C1)C=C(C1C=CC(C)=CC=1)N2

Computed Properties

  • Exact Mass: 226.09062652g/mol
  • Monoisotopic Mass: 226.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 28.7Ų

5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine Pricemore >>

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Additional information on 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo2,3-bpyridine

5-Fluoro-2-(4-Methylphenyl)-1H-Pyrrolo[2,3-b]Pyridine: A Comprehensive Overview

5-Fluoro-2-(4-Methylphenyl)-1H-Pyrrolo[2,3-b]Pyridine (CAS No. 2138016-38-1) is a highly specialized heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has emerged as a promising candidate in drug discovery and development. The molecule's structure, comprising a pyrrolopyridine core with a fluorine substituent and a methylphenyl group, endows it with distinctive electronic and steric properties that make it an intriguing subject for research.

The synthesis of 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine involves a series of intricate organic reactions, including cyclization and substitution processes. Recent advancements in synthetic methodologies have enabled chemists to optimize the production of this compound, ensuring higher yields and better purity. The compound's stability under various reaction conditions has also been extensively studied, making it suitable for diverse applications in medicinal chemistry.

One of the most compelling aspects of 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine is its potential as a lead compound in drug design. Researchers have explored its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain oncogenic kinases, suggesting its potential role in anticancer therapy.

Moreover, the incorporation of the fluorine atom at the 5-position of the pyrrolopyridine ring introduces unique electronic effects that enhance the compound's bioavailability and pharmacokinetic properties. This feature is particularly advantageous in drug development, where molecules with favorable absorption, distribution, metabolism, and excretion (ADME) profiles are highly sought after.

Recent research has also focused on the structural modifications of 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine to investigate its pharmacological profile further. By altering substituents at different positions on the molecule, scientists aim to optimize its efficacy and reduce potential side effects. These studies have provided valuable insights into the structure-activity relationships (SARs) of this compound class.

In addition to its therapeutic potential, 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine has found applications in materials science. Its aromatic heterocyclic framework makes it a candidate for use in organic electronics and optoelectronic devices. The compound's ability to absorb and emit light at specific wavelengths could be harnessed for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

The environmental impact of 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine has also been a topic of interest. Studies assessing its biodegradation and toxicity profiles are essential for ensuring its safe use in both therapeutic and industrial contexts. Preliminary findings suggest that the compound exhibits low toxicity towards non-target organisms, which is a positive indicator for its environmental compatibility.

Looking ahead, the development of novel analogs of 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine is expected to further expand its utility across multiple disciplines. Collaborative efforts between chemists, biologists, and engineers will likely drive innovative applications for this versatile compound.

In conclusion, 5-fluoro-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 2138016-38-1) stands out as a multifaceted molecule with significant potential in drug discovery and materials science. Its unique chemical properties and promising biological activities make it an exciting subject for ongoing research. As advancements continue to unfold, this compound is poised to play an increasingly important role in addressing complex challenges across various scientific domains.

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